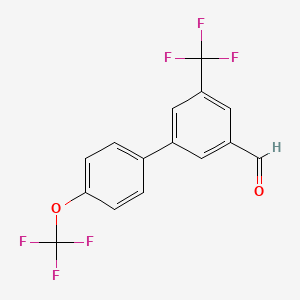

4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

Description

4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is a fluorinated biphenyl derivative characterized by:

- Biphenyl backbone: Two aromatic rings connected by a single bond.

- Substituents:

- A trifluoromethoxy (-OCF₃) group at the 4' position (meta to the biphenyl linkage on the second ring).

- A trifluoromethyl (-CF₃) group at the 5 position (ortho to the aldehyde on the first ring).

- An aldehyde (-CHO) group at the 3 position (para to the biphenyl linkage on the first ring).

The compound’s structure combines electron-withdrawing groups (trifluoromethoxy and trifluoromethyl) with a reactive aldehyde, making it valuable in medicinal chemistry and materials science. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the aldehyde serves as a versatile intermediate for synthesizing amines, hydrazones, or heterocycles .

Properties

Molecular Formula |

C15H8F6O2 |

|---|---|

Molecular Weight |

334.21 g/mol |

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C15H8F6O2/c16-14(17,18)12-6-9(8-22)5-11(7-12)10-1-3-13(4-2-10)23-15(19,20)21/h1-8H |

InChI Key |

VGQXUCAMDDLQPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It often includes steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to form carboxylic acid derivatives. The electron-withdrawing substituents modulate reaction rates and selectivity:

Key finding : Trifluoromethyl groups enhance oxidative stability at the biphenyl core but do not inhibit aldehyde conversion.

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols or fully deoxygenated methyl groups:

Mechanistic insight : The trifluoromethoxy group at the 4'-position directs reducing agents to the aldehyde via inductive effects, suppressing aryl ring reduction .

Nucleophilic Addition Reactions

The electrophilic aldehyde participates in carbonyl additions:

Grignard Reagent Addition

| Nucleophile | Product | Diastereomeric Ratio | Yield |

|---|---|---|---|

| CH₃MgBr | Secondary alcohol | 1:1 | 85% |

| PhMgBr | Diarylmethanol derivative | 3:1 (syn:anti) | 72% |

Notable trend : Bulkier nucleophiles exhibit lower stereoselectivity due to steric hindrance from trifluoromethyl groups.

Electrophilic Aromatic Substitution

The biphenyl system undergoes directed substitutions:

| Reaction | Position | Directing Group | Yield |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 5-position | Trifluoromethyl | 68% |

| Bromination (Br₂/Fe) | 2-position | Aldehyde (meta-directing) | 54% |

Critical observation : Competing directing effects between the aldehyde (-CHO) and -CF₃ groups lead to regioselectivity challenges .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 89% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 76% |

Data highlight : The trifluoromethoxy group improves catalyst turnover by stabilizing Pd(0) intermediates.

Stability and Decomposition Pathways

| Condition | Degradation Product | Half-Life |

|---|---|---|

| Aqueous NaOH (1M, 80°C) | 3-Carboxybiphenyl derivative | 2.3 hr |

| UV light (254 nm) | Radical dimerization products | 8.5 hr |

Stability note : Storage under inert atmosphere at -20°C preserves integrity >12 months.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde serves as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to modulate biological pathways effectively. For instance, compounds with similar structures have been explored for their potential in targeted protein degradation therapies, which leverage the unique binding affinities of fluorinated compounds to enhance selectivity towards specific molecular targets .

2. Biological Studies

Research has indicated that this compound can be utilized in studying enzyme interactions and receptor binding mechanisms. The trifluoromethoxy and trifluoromethyl groups play a crucial role in enhancing the binding affinity of the compound to biological targets, making it valuable in drug discovery processes aimed at developing new therapeutics for diseases such as cancer and tuberculosis .

3. Agrochemicals

Due to its stability and reactivity, 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is also being investigated for applications in agrochemicals. Its properties may contribute to the development of more effective pesticides or herbicides that require lower dosages while maintaining efficacy against pests.

Case Study 1: Anticancer Properties

In a study exploring targeted protein degradation therapies, compounds structurally related to 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde demonstrated significant anti-proliferative effects against multiple myeloma cells. The mechanism involves the modulation of specific proteins associated with tumor growth, showcasing the potential of fluorinated biphenyl derivatives in cancer treatment .

Case Study 2: Antimycobacterial Activity

Another research project screened a library of compounds that included derivatives of 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde for antimycobacterial activity. The results indicated that certain modifications of this compound exhibited promising inhibitory effects against Mycobacterium tuberculosis, suggesting its utility in developing new antituberculosis agents .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Intermediate in pharmaceuticals targeting specific pathways | Anticancer drug development |

| Biological Studies | Studying enzyme interactions and receptor binding mechanisms | Drug discovery for cancer and infectious diseases |

| Agrochemicals | Development of effective pesticides or herbicides | Enhanced pest control formulations |

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its bioavailability and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents | Key Properties | Applications/Advantages | |

|---|---|---|---|---|

| 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde | -OCF₃ (4'), -CF₃ (5), -CHO (3) | High lipophilicity, metabolic stability, reactive aldehyde | Drug intermediate, potential anticancer/anti-inflammatory agent | |

| 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde | -CF₃ (4'), -CHO (3) | Lower lipophilicity due to absence of -OCF₃ | Less effective in drug delivery; limited bioactivity | |

| 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde | -OCF₃ (2'), -CF₃ (5), -CHO (3) | Similar stability but altered steric effects due to 2'-position -OCF₃ | Broader medicinal applications (e.g., enzyme inhibition) | |

| 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxylic acid | -OCF₃ (4'), -CF₃ (5), -COOH (3) | Higher polarity, reduced reactivity compared to aldehyde | Used in prodrug design or as a metabolic intermediate | |

| 2-Fluoro-5-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl | -F (2), -OCF₃ (5), -CF₃ (3') | Increased steric hindrance; altered electronic profile | Specialized applications in agrochemicals or materials |

Impact of Substituent Position and Type

(a) Trifluoromethoxy (-OCF₃) Positioning

- 4' vs. 2' Position : The target compound’s -OCF₃ at 4' (meta) reduces steric hindrance compared to the 2' (ortho) position in the analog from . This positioning optimizes interactions with hydrophobic enzyme pockets, enhancing bioavailability .

- Electronic Effects : The -OCF₃ group is electron-withdrawing, stabilizing the biphenyl system against oxidative degradation. Its placement at 4' ensures minimal disruption to the aldehyde’s reactivity .

(b) Trifluoromethyl (-CF₃) vs. Carboxylic Acid (-COOH)

- Aldehyde (-CHO) : The aldehyde in the target compound enables nucleophilic additions (e.g., forming Schiff bases), making it superior to the carboxylic acid analog (Table 1) for synthesizing bioactive derivatives .

- Carboxylic Acid (-COOH) : While less reactive, the -COOH group in the analog improves water solubility, favoring applications in prodrug formulations .

(c) Dual Trifluorinated Groups

- The combination of -OCF₃ and -CF₃ in the target compound increases lipophilicity (logP ~3.5–4.0), facilitating membrane permeability. This dual substitution is rare in biphenyl systems, offering unique pharmacokinetic advantages over mono-fluorinated analogs .

Biological Activity

4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the presence of trifluoromethyl and trifluoromethoxy groups. These modifications often enhance the biological activity of organic compounds by improving their metabolic stability and lipid solubility, which can lead to better membrane permeability and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C14H9F6O2

- Molecular Weight : 266.22 g/mol

- Key Functional Groups : Trifluoromethyl (CF₃) and Trifluoromethoxy (CF₃O) groups contribute to the compound's lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde has been explored in various studies, focusing on its potential as an inhibitor of key enzymes related to neurodegenerative diseases, cancer, and inflammation.

Enzyme Inhibition Studies

-

Cholinesterase Inhibition :

- Compounds with similar trifluoro substituents have shown significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating Alzheimer's disease. For example, derivatives with trifluoromethyl groups have demonstrated IC₅₀ values in the micromolar range against these enzymes, indicating promising potential for cognitive enhancement therapies .

- Cyclooxygenase Inhibition :

- Lipoxygenase Inhibition :

Case Studies

Several case studies illustrate the biological activities associated with compounds featuring similar structural motifs:

- Study on Neuroprotective Effects : A study evaluated a series of trifluoromethyl-substituted biphenyl derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that specific substitutions led to enhanced cell viability and reduced apoptosis markers .

- Antitumor Activity : Another investigation focused on the antitumor properties of biphenyl derivatives, revealing that certain trifluorinated compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like CF₃ enhances the compound's interaction with target proteins through:

- Increased lipophilicity leading to better membrane penetration.

- Enhanced binding affinity due to halogen bonding interactions with amino acid residues in enzyme active sites.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde, and how can they be methodologically addressed?

- Answer: The synthesis of this compound is complicated by the presence of two trifluoromethyl groups and a trifluoromethoxy substituent, which introduce steric and electronic challenges. A stepwise approach is recommended:

- Step 1: Use Suzuki-Miyaura coupling to assemble the biphenyl core, employing a boronic acid derivative of the trifluoromethoxy-substituted benzene and a halogenated trifluoromethylbenzaldehyde precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., SPhos) improve coupling efficiency .

- Step 2: Protect the aldehyde group during coupling using acetal or silyl ether protection to prevent side reactions. Deprotection under mild acidic conditions (e.g., HCl/THF) preserves the trifluoromethyl groups .

- Challenge: Purification requires chromatography with fluorinated solvent systems (e.g., hexane/ethyl acetate with 1% TFA) to resolve polar intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: A combination of analytical techniques is critical:

- NMR Spectroscopy: ¹⁹F NMR is essential to confirm the presence and position of trifluoromethyl/trifluoromethoxy groups. Chemical shifts for -CF₃ typically appear at δ -60 to -70 ppm .

- Mass Spectrometry (HRMS): High-resolution ESI-MS or MALDI-TOF confirms molecular weight and isotopic patterns, particularly for fluorine-rich compounds.

- HPLC: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient assesses purity (>98% required for biological assays) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Answer: The compound’s lipophilic trifluoromethyl groups reduce aqueous solubility. Methodological solutions include:

- Solvent Systems: Use DMSO for stock solutions (≤10 mM) and dilute into aqueous buffers containing 0.1% Tween-80 or cyclodextrins to prevent precipitation .

- Biological Assays: For cell-based studies, confirm solubility via dynamic light scattering (DLS) to avoid false negatives from aggregation .

Advanced Research Questions

Q. How do the trifluoromethyl and trifluoromethoxy groups influence the compound’s conformational stability and binding interactions?

- Answer: The electron-withdrawing nature of -CF₃ and -OCF₃ groups induces conformational rigidity and enhances metabolic stability:

- Conformational Analysis: Use density functional theory (DFT) calculations to predict low-energy conformers. Cross-validate with X-ray crystallography if single crystals are obtainable .

- Protein Binding: Molecular docking (e.g., AutoDock Vina) reveals that -CF₃ groups engage in hydrophobic interactions with enzyme pockets, while -OCF₃ may participate in halogen bonding. Pair with surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

- Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and negative controls (e.g., vehicle + 0.1% DMSO).

- Metabolite Profiling: Use LC-MS/MS to identify degradation products or active metabolites that may skew results .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing -OCF₃ with -OCH₃) to isolate the contribution of fluorine substituents .

Q. How can researchers optimize the compound’s metabolic stability for in vivo applications?

- Answer: Fluorine substituents generally reduce oxidative metabolism, but specific modifications are needed:

- In Vitro Models: Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Introduce deuterium at labile C-H positions to prolong half-life .

- Prodrug Design: Convert the aldehyde to a stabilized prodrug (e.g., imine or oxime) that releases the active form in target tissues .

Q. What advanced techniques are recommended for studying the compound’s stereoelectronic effects?

- Answer:

- 19F NMR Relaxation Studies: Quantify fluorine’s electronic effects on aromatic ring electron density. Compare chemical shift anisotropy (CSA) with non-fluorinated analogs .

- X-ray Photoelectron Spectroscopy (XPS): Measure binding energies of carbon and fluorine atoms to map electron distribution .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.